molecular formula C12H10BrNO2 B2518859 Ethyl 8-bromoisoquinoline-3-carboxylate CAS No. 1823315-22-5

Ethyl 8-bromoisoquinoline-3-carboxylate

Cat. No. B2518859
CAS RN: 1823315-22-5
M. Wt: 280.121
InChI Key: RPBOVRQCLWCLNB-UHFFFAOYSA-N
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Description

Ethyl 8-bromoisoquinoline-3-carboxylate is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, which makes it useful in a variety of applications.

Scientific Research Applications

Chemical Modifications and Biological Activities Ethyl 8-bromoisoquinoline-3-carboxylate, as part of the broader family of 8-hydroxyquinolines, has seen significant interest in medicinal chemistry due to its robust chemical properties and biological activities. These compounds, including this compound, are explored for their potential in developing broad-spectrum drug molecules aimed at treating a variety of life-threatening diseases. The metal chelation properties of 8-hydroxyquinoline derivatives, a group to which this compound belongs, make them promising candidates for the treatment of diseases such as cancer, HIV, and neurodegenerative disorders. Synthetic modifications aim to enhance their pharmacological potency across various therapeutic targets, emphasizing their anti-proliferative, anti-microbial, anti-fungal, and anti-viral capabilities, as well as their potential in treating neurodegenerative diseases (Gupta, Luxami, & Paul, 2021).

Antiprotozoal Applications Research on 8-aminoquinoline analogs, closely related to this compound, highlights developments in creating compounds with broader efficacy and reduced toxicity. These endeavors aim to provide better drugs for treating protozoal infections. The modification and evaluation of these compounds have led to discoveries such as tafenoquine for malaria prophylaxis and sitamaquine for visceral leishmaniasis treatment. This illustrates the potential of this compound derivatives in contributing to novel antiprotozoal therapies (Tekwani & Walker, 2006).

Fluorescent Probes for Zinc Ion Determination The development of fluorescent sensors based on 8-aminoquinoline derivatives, a category inclusive of this compound, showcases their application in detecting Zn2+ ions in environmental and biological contexts. By introducing various carboxamide groups into the 8-aminoquinoline molecule, researchers aim to enhance water solubility and cell membrane permeability, highlighting their potential as functional receptors for zinc ions. This application is particularly relevant for biological studies, where accurate and sensitive detection of zinc ions is crucial (Mohamad et al., 2021).

Mechanism of Action

While the specific mechanism of action for Ethyl 8-bromoisoquinoline-3-carboxylate is not mentioned in the search results, quinoline derivatives are known to exhibit various biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .

Safety and Hazards

The compound is classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

While the specific future directions for Ethyl 8-bromoisoquinoline-3-carboxylate are not mentioned in the search results, quinoline derivatives are of interest to organic chemists due to their various biological and pharmacological properties . Therefore, the search for better and improved methodologies for the preparation of these important quinolines continues .

properties

IUPAC Name

ethyl 8-bromoisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBOVRQCLWCLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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